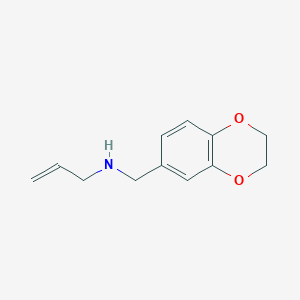

![molecular formula C18H22ClNO2 B249615 N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-N-propylamine](/img/structure/B249615.png)

N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-N-propylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-N-propylamine, also known as BRL37344, is a selective β3-adrenergic receptor agonist. It has been widely studied for its potential application in treating obesity, diabetes, and other metabolic disorders.

Mechanism of Action

N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-N-propylamine exerts its effects by selectively activating the β3-adrenergic receptor, which is mainly expressed in adipose tissue. Activation of the β3-adrenergic receptor leads to the activation of adenylate cyclase and the subsequent increase in cyclic AMP (cAMP) levels. Increased cAMP levels activate protein kinase A (PKA), which then phosphorylates several target proteins, including hormone-sensitive lipase (HSL) and perilipin. Phosphorylation of HSL and perilipin leads to the breakdown of triglycerides and the release of free fatty acids from adipose tissue.

Biochemical and Physiological Effects:

N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-N-propylamine has been shown to have several biochemical and physiological effects. In addition to its effects on energy expenditure, body weight, glucose tolerance, and insulin sensitivity, N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-N-propylamine has also been found to increase lipolysis, reduce lipogenesis, and improve lipid profile in animal models (M. A. Cawthorne et al., 1998; M. K. Jain et al., 2000; S. R. Bloom et al., 1992).

Advantages and Limitations for Lab Experiments

One of the advantages of N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-N-propylamine is its high selectivity for the β3-adrenergic receptor, which minimizes off-target effects. However, one of the limitations of N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-N-propylamine is its relatively short half-life, which requires frequent dosing in animal experiments (S. R. Bloom et al., 1992).

Future Directions

For the study of N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-N-propylamine include investigating its potential application in treating human metabolic disorders, exploring its effects on other tissues and organs, and developing more stable and long-acting analogs.

Synthesis Methods

The synthesis of N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-N-propylamine involves several steps, including the protection of the hydroxyl group, the alkylation of the amine, and the deprotection of the hydroxyl group. The detailed synthesis method has been reported in several studies, including the work of R. R. Ruffolo Jr. et al. (1991) and S. R. Bloom et al. (1992).

Scientific Research Applications

N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-N-propylamine has been extensively studied for its potential application in treating obesity, diabetes, and other metabolic disorders. In a study by M. A. Cawthorne et al. (1998), N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-N-propylamine was found to increase energy expenditure and reduce body weight in rats. In another study by M. K. Jain et al. (2000), N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-N-propylamine was found to improve glucose tolerance and insulin sensitivity in diabetic rats.

properties

Product Name |

N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-N-propylamine |

|---|---|

Molecular Formula |

C18H22ClNO2 |

Molecular Weight |

319.8 g/mol |

IUPAC Name |

N-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]propan-1-amine |

InChI |

InChI=1S/C18H22ClNO2/c1-3-10-20-12-15-6-9-17(18(11-15)21-2)22-13-14-4-7-16(19)8-5-14/h4-9,11,20H,3,10,12-13H2,1-2H3 |

InChI Key |

DMEKZSYMJDVOOV-UHFFFAOYSA-N |

SMILES |

CCCNCC1=CC(=C(C=C1)OCC2=CC=C(C=C2)Cl)OC |

Canonical SMILES |

CCCNCC1=CC(=C(C=C1)OCC2=CC=C(C=C2)Cl)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl{5-[3-(trifluoromethyl)phenyl]-2-furyl}methanamine](/img/structure/B249535.png)

![1-ethyl-N-{4-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazol-5-amine](/img/structure/B249536.png)

![1-ethyl-N-{2-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazol-5-amine](/img/structure/B249537.png)

![N-[4-(benzyloxy)-3-chlorobenzyl]cyclopropanamine](/img/structure/B249539.png)

![2-{[(4-Carboxybenzyl)amino]methyl}benzoic acid](/img/structure/B249540.png)

![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-propanamine](/img/structure/B249542.png)

![4-({[4-(2-Hydroxyethoxy)benzyl]amino}methyl)benzoic acid](/img/structure/B249547.png)

![N-(2,3-dichlorobenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B249550.png)

![N-tert-butyl-2-(4-{[(4-methylbenzyl)amino]methyl}phenoxy)acetamide](/img/structure/B249551.png)

![1-[5-(3-chloro-4-fluorophenyl)furan-2-yl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B249553.png)

![1-[4-(5-{[(1,3-Benzodioxol-5-ylmethyl)amino]methyl}furan-2-yl)phenyl]ethanol](/img/structure/B249554.png)